molecular formula C18H19NO4 B2581616 ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 1232826-56-0

ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate

Cat. No. B2581616
CAS RN: 1232826-56-0
M. Wt: 313.353
InChI Key: HXGOUDZMFIYXQE-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate is an organic compound with a molecular formula of C18H19NO4 and a molecular weight of 313.35 . It is also known as benzoic acid, 3-[[ (1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino]-, ethyl ester . It is used for research purposes, particularly in proteomics research .


Molecular Structure Analysis

The molecular structure of ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate consists of an ethyl ester group, an imine group, and a hydroxyl group . The exact structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

Ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate is a biochemical used for proteomics research . The specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Optical Properties

Ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate and its derivatives have been synthesized and studied for their promising applications in the field of optical materials. Specifically, Schiff base compounds derived from ethyl-4-amino benzoate exhibit notable nonlinear optical properties, such as a significant nonlinear refractive index and optical limiting capabilities, making them potential candidates for optical limiting applications. These findings are supported by detailed synthesis procedures and characterization, including Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-visible), mass spectrometry, 1H nuclear magnetic resonance (NMR), and 13C NMR spectroscopy. The optical properties were evaluated using continuous wave (CW) low power laser beam techniques, revealing their potential as optical limiters due to their optical limiting thresholds (Hasanain A. Abdullmajed et al., 2021).

Molecular Interactions and Crystal Packing

The crystal packing of certain derivatives, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, demonstrates the importance of non-hydrogen bonding interactions like N⋯π and O⋯π in determining their molecular arrangement. These interactions, along with hydrogen bonds, contribute to the formation of unique structural motifs, which could influence the material's properties and applications in crystal engineering and design (Zhenfeng Zhang et al., 2011).

Nonlinear Optical (NLO) Activities

In silico screening and density functional theory (DFT) studies have explored the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives. These compounds show significant static and frequency-dependent hyperpolarizabilities, indicating their potential as materials for NLO applications. The research highlights the importance of electron-donor substitution for enhancing NLO properties, suggesting pathways for the design of improved NLO materials (Dinyuy Emmanuel Kiven et al., 2023).

Safety and Hazards

Ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate is intended for research use only and is not intended for diagnostic or therapeutic use . The specific safety and hazard information is not available in the search results.

properties

IUPAC Name

ethyl 3-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-22-16-10-6-8-14(17(16)20)12-19-15-9-5-7-13(11-15)18(21)23-4-2/h5-12,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGOUDZMFIYXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate

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